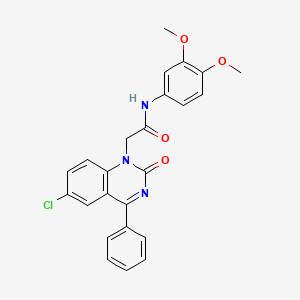

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Beschreibung

This compound features a quinazolinone core substituted at position 6 with a chlorine atom and at position 4 with a phenyl group. The acetamide bridge links the quinazolinone to a 3,4-dimethoxyphenyl moiety, conferring distinct electronic and steric properties. Such structural attributes are critical for biological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis .

Eigenschaften

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-31-20-11-9-17(13-21(20)32-2)26-22(29)14-28-19-10-8-16(25)12-18(19)23(27-24(28)30)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVCSSYRERAZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Structural Characteristics

This compound features a quinazoline core with several functional groups that enhance its biological interactions. The structural formula can be represented as:

Key Structural Features:

- Quinazoline Core: Provides a scaffold for interaction with various biological targets.

- Chloro Group: May influence the compound's lipophilicity and biological activity.

- Methoxyphenyl Group: Enhances solubility and potential receptor interactions.

Anticancer Potential

Quinazoline derivatives are widely studied for their anticancer properties. Research indicates that 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide may act as a kinase inhibitor, a crucial mechanism in cancer therapy. Kinases are enzymes that play significant roles in cell signaling pathways related to growth and proliferation.

| Activity Type | Mechanism | References |

|---|---|---|

| Kinase Inhibition | Interacts with specific kinases to modulate signaling pathways | |

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Quinazoline derivatives have been reported to exhibit antibacterial properties against several pathogens. The specific activity of this compound against bacterial strains needs further exploration but aligns with the known efficacy of similar compounds.

The exact mechanism of action for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves:

- Inhibition of Kinases: By targeting specific kinases, it may disrupt cancer cell signaling.

- Interaction with Cellular Receptors: The methoxy groups may facilitate binding to various receptors, enhancing its therapeutic profile.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of quinazoline derivatives:

- In Vitro Studies: Research demonstrated that compounds similar to this quinazoline derivative showed significant inhibition of cancer cell growth in vitro, suggesting potential for therapeutic use in oncology.

- Synergistic Effects: Some studies indicate that combining this compound with other agents may enhance its efficacy against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Quinazolinone-Based Analogs

N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (309726-60-1)

- Structural Differences: The quinazolinone core is retained, but the acetamide is attached via a phenyl spacer rather than directly.

2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide (1086683-93-3)

- Structural Differences: Contains a dimethylamino group and fluorine substituents on the quinazolinone and phenyl rings.

- Functional Impact: Fluorine enhances metabolic stability, while the dimethylamino group may improve solubility and interaction with charged residues in target proteins .

Heterocyclic Acetamide Derivatives

N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

- Structural Differences: Benzothiazole replaces the quinazolinone core; trifluoromethoxy and dimethoxyphenyl groups are present.

- Functional Impact : The benzothiazole’s electron-deficient ring may enhance π-π stacking with aromatic residues in enzymes, while the trifluoromethoxy group increases lipophilicity .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structural Differences: Pyrazolyl ring replaces quinazolinone; dichlorophenyl and methyl groups are present.

- Dihedral angles between rings (54.8°–77.5°) influence molecular conformation and hydrogen-bonding capacity .

Thioacetamide and Sulfamoyl Derivatives

2-(3-(4-Fluorophenyl)-4-oxoquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-6-yl)acetamide

- Structural Differences: Thioether linkage instead of oxygen-based acetamide; dual quinazolinone cores.

- Functional Impact: The thioether may improve redox activity or alter metabolism, while dual quinazolinones could enhance multivalent interactions with targets .

2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives (13a–b)

Comparative Analysis Table

| Compound Class | Key Structural Features | Functional Advantages | Limitations |

|---|---|---|---|

| Target Compound | Quinazolinone, chloro, phenyl, dimethoxy | Balanced lipophilicity, conformational flexibility | Potential metabolic instability |

| Quinazolinone Analogs | Fluorine, dimethylamino, phenyl spacers | Enhanced stability, solubility | Reduced flexibility (e.g., 309726-60-1) |

| Benzothiazole Derivatives | Trifluoromethoxy, benzothiazole | Improved π-π stacking, lipophilicity | Higher synthetic complexity |

| Pyrazolyl Acetamides | Dichlorophenyl, pyrazolyl | Strong electron-withdrawing effects | Conformational rigidity |

| Thioacetamides | Thioether, dual quinazolinones | Redox activity, multivalent binding | Potential toxicity |

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves diazonium coupling (similar to ) or carbodiimide-mediated amidation (as in ). Yields for quinazolinone derivatives range from 61% to 95% .

- Biological Activity: Quinazolinones are explored for kinase inhibition, while benzothiazoles and thioacetamides show promise in antimicrobial and anticancer applications .

- Crystallographic Insights : Substituents like methoxy or chloro groups influence dihedral angles (44.5°–77.5°), affecting molecular packing and hydrogen-bonding networks critical for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.